molecular formula C23H37N3O3 B6071300 1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone

1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone

Cat. No.: B6071300
M. Wt: 403.6 g/mol
InChI Key: VPBPJVQJUTXPIB-UHFFFAOYSA-N
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Description

1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a piperidine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate, which can be achieved through the methylation of 3,4-dihydroxybenzaldehyde.

    Alkylation: The next step involves the alkylation of the dimethoxyphenyl intermediate with an appropriate alkyl halide to introduce the ethyl group.

    Amination: The resulting product is then subjected to amination using methylamine to form the desired amine intermediate.

    Cyclization: The amine intermediate undergoes cyclization with piperidine to form the piperidine ring.

    Final Coupling: The final step involves coupling the piperidine intermediate with ethanone under appropriate reaction conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Pharmacology: Research focuses on its interaction with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with a similar dimethoxyphenyl group but different functional groups.

    1-(3,4-Dimethoxyphenyl)ethanone: A simpler compound with a similar core structure but lacking the piperidine rings.

    3,4-Dimethoxyacetophenone: Another related compound with similar functional groups.

Uniqueness: 1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone is unique due to its complex structure, which includes multiple functional groups and rings, making it a versatile compound for various applications in scientific research and industrial processes.

Properties

IUPAC Name

1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O3/c1-18(27)25-14-10-20(11-15-25)26-12-5-6-21(17-26)24(2)13-9-19-7-8-22(28-3)23(16-19)29-4/h7-8,16,20-21H,5-6,9-15,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBPJVQJUTXPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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